molecular formula C13H10ClF3N2O2 B3037999 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide CAS No. 691870-10-7

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide

Cat. No.: B3037999
CAS No.: 691870-10-7
M. Wt: 318.68 g/mol
InChI Key: ILYUVCKZKMMKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a furan ring attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with 2-furylmethylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c14-10-4-8(13(15,16)17)6-18-11(10)5-12(20)19-7-9-2-1-3-21-9/h1-4,6H,5,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYUVCKZKMMKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160140
Record name 3-Chloro-N-(2-furanylmethyl)-5-(trifluoromethyl)-2-pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691870-10-7
Record name 3-Chloro-N-(2-furanylmethyl)-5-(trifluoromethyl)-2-pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691870-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(2-furanylmethyl)-5-(trifluoromethyl)-2-pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.